![molecular formula C11H12N2O5S B2472455 N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide CAS No. 303016-15-1](/img/structure/B2472455.png)
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide, also known as DTNB, is a chemical compound that has been widely used in scientific research. DTNB is a yellow crystalline powder that is soluble in water and organic solvents. It is a thiol-reactive compound that is commonly used to measure the concentration of thiol-containing molecules in biological samples. DTNB has a wide range of applications in biochemistry, pharmacology, and toxicology.
Scientific Research Applications
GIRK Channel Activators
This compound has been used in the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This could have potential applications in the treatment of various neurological disorders.
Antifungal Agents
The compound has shown promising results as an antifungal agent. In particular, it has been found to be effective against Rhizopus oryzae, a type of black fungus . This could be particularly useful in the treatment of fungal infections.
Antibacterial Agents
In addition to its antifungal properties, the compound has also been found to have antibacterial properties . This could make it a valuable tool in the fight against bacterial infections.
Pesticides and Antioxidants
Metal salts of heterocyclic dithiocarbamates (DTC), such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, are of potential interest in applications such as pesticides and antioxidants . This compound could therefore have potential applications in agriculture and food preservation.
Drug Development
Synthesis Optimization
The compound has been used in studies aimed at optimizing the synthesis of dithiocarbamates . This could have implications for the production of a wide range of chemicals.
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide affects the GPCR signaling pathways . The downstream effects of this activation include modulation of cell excitability, which can influence various physiological processes .
Pharmacokinetics
The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide, including its absorption, distribution, metabolism, and excretion (ADME), have been evaluated in tier 1 DMPK assays . The compound has been found to display nanomolar potency as a GIRK1/2 activator with improved metabolic stability .
Result of Action
The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide results in changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-11(12-9-5-6-19(17,18)7-9)8-1-3-10(4-2-8)13(15)16/h1-4,9H,5-7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCGCRFQAPOVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide |
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